Necopidem

Beschreibung

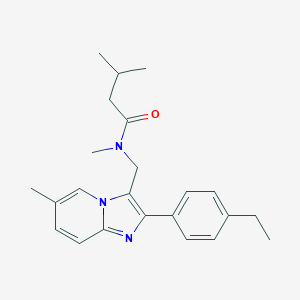

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

103844-77-5 |

|---|---|

Molekularformel |

C23H29N3O |

Molekulargewicht |

363.5 g/mol |

IUPAC-Name |

N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethylbutanamide |

InChI |

InChI=1S/C23H29N3O/c1-6-18-8-10-19(11-9-18)23-20(15-25(5)22(27)13-16(2)3)26-14-17(4)7-12-21(26)24-23/h7-12,14,16H,6,13,15H2,1-5H3 |

InChI-Schlüssel |

YRMLUAGKHYADKJ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C(=O)CC(C)C |

Kanonische SMILES |

CCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C(=O)CC(C)C |

Andere CAS-Nummern |

103844-77-5 |

Herkunft des Produkts |

United States |

Pharmacological Mechanisms of Necopidem

Necopidem's Modulation of Neurotransmitter Systems

This compound exerts its pharmacological effects primarily through the modulation of neurotransmitter systems, with a specific focus on the γ-aminobutyric acid type A (GABAA) receptor. wikipedia.orgmims.commassbank.euiiab.mewikidoc.orgwikipedia.orgabertay.ac.uknih.govuni.lucycpeptmpdb.com

GABAA Receptor as a Primary Molecular Target of this compound

The GABAA receptor serves as the primary molecular target for this compound. As an ionotropic receptor and ligand-gated ion channel, the GABAA receptor is crucial for mediating inhibitory neurotransmission within the central nervous system (CNS). nih.govuni.lu Its activation by the endogenous neurotransmitter GABA leads to the opening of an intrinsic chloride ion channel, resulting in an influx of chloride ions into the neuron. This influx hyperpolarizes the neuronal cell membrane, making the neuron less excitable and diminishing the likelihood of action potential generation. iiab.menih.govfishersci.nl this compound, like other nonbenzodiazepines, interacts with this receptor complex to enhance its inhibitory function. wikipedia.orgiiab.me

Allosteric Modulatory Action on GABAA Receptor Function

This compound functions as a positive allosteric modulator (PAM) of the GABAA receptor. wikipedia.orgmassbank.euiiab.mewikipedia.orgnih.govcycpeptmpdb.comctdbase.org Allosteric modulators bind to a regulatory site on the receptor that is distinct from the primary binding site for the endogenous agonist (GABA). nih.govctdbase.orgnih.gov This binding induces conformational changes in the receptor protein, which in turn modify the receptor's response to GABA. ctdbase.orgnih.gov Specifically, positive allosteric modulation by compounds like this compound increases the frequency of chloride channel opening when GABA is present. nih.govfishersci.nl This enhancement of GABA's inhibitory effect leads to a reduction in neuronal excitability and contributes to this compound's observed pharmacological actions. mims.comiiab.menih.govfishersci.nl

Subtype Selectivity and Functional Specificity of this compound

The GABAA receptor is a heteropentameric protein composed of five subunits, with a wide array of possible subunit combinations (e.g., alpha (α), beta (β), gamma (γ), delta (δ), epsilon (ε), pi (π), rho (ρ)). nih.gov The specific composition of these subunits, particularly the alpha and gamma subunits, dictates the receptor's pharmacological properties and its sensitivity to various drugs, including nonbenzodiazepines. nih.govuni.lu

Investigation of Alpha-Subunit Preferences in GABAA Receptor Binding

While specific detailed research findings on this compound's precise alpha-subunit preferences are not extensively documented in the available literature, its classification within the imidazopyridine family alongside compounds like zolpidem and alpidem (B1665719) provides context. mims.comzhanggroup.orgmassbank.eu Zolpidem, for instance, is known to exhibit high selectivity for GABAA receptors containing the α1 subunit. uni.luwikipedia.org In contrast, other nonbenzodiazepines or related compounds have shown preferences for α2, α3, or α5 subunits. For example, TP-003, another imidazopyridine, acts as a partial agonist with significant efficacy at α3-containing GABAA receptors. mims.com The functional selectivity of nonbenzodiazepines is linked to their ability to provide specific effects, such as anxiolytic actions with minimal hypnotic or amnesic effects. wikipedia.org

Implications for Receptor-Ligand Interactions and Pharmacological Effects

The subtype selectivity of GABAA receptor modulators has significant implications for their pharmacological profiles. Generally, activation of GABAA receptors containing α1 subunits is primarily associated with sedative and hypnotic effects. iiab.menih.govcycpeptmpdb.comwikipedia.org Conversely, compounds that preferentially act on α2 and/or α3 subunits tend to produce anxiolytic effects with a reduced propensity for sedation. iiab.menih.govcycpeptmpdb.comwikipedia.org Given that this compound is characterized as an anxiolytic agent, mims.comzhanggroup.orgmassbank.euuni.lu it is inferred that its receptor-ligand interactions may involve a preference for α2 and/or α3 subunits, or a broader affinity profile where anxiolytic effects are dominant, rather than a strong selectivity for the α1 subunit. This differential binding allows for a more targeted modulation of specific neuronal circuits, leading to distinct therapeutic outcomes. wikipedia.orgnih.govwikipedia.org

Table 1: General Alpha-Subunit Preferences and Associated Pharmacological Effects of GABAA Receptor Positive Allosteric Modulators (PAMs)

| Alpha Subunit Preference | Primary Pharmacological Effects | Example (Related Compound) |

| α1 | Sedation, Hypnosis, Amnesia | Zolpidem wikipedia.org |

| α2, α3 | Anxiolysis, Muscle Relaxation | (Implied for this compound) wikipedia.org |

| α5 | Amnesia, Cognitive Effects | (Contributes to effects) nih.govwikipedia.org |

Downstream Cellular and Network Effects Resulting from this compound's Action

At the cellular level, this can translate to a dampening of excessive neuronal firing. For instance, studies on zolpidem, a related imidazopyridine, have shown its ability to selectively inhibit high-frequency action potential firing in cortical neurons, an effect mediated by α1-containing GABAA receptors. While direct data for this compound's specific cellular effects are limited, its action as a GABAA PAM suggests a similar overarching inhibitory influence on neuronal activity.

Synthetic Strategies and Chemical Structure Activity Principles

Chemical Synthesis of Necopidem and Its Analogues

The synthesis of imidazopyridine compounds, including this compound and its derivatives, often leverages 2-aminopyridine (B139424) derivatives as crucial starting materials. Historically, pioneering methods for producing imidazopyridines were introduced by Tschitschibabin (Chichibabin) in 1925, involving the reaction of 2-aminopyridine with bromoacetaldehyde (B98955) at high temperatures within a sealed tube, albeit with relatively low yields. e3s-conferences.org Later, in 1982, Hand and Paudler demonstrated the synthesis of 2-phenyl-imidazopyridine using 2-aminopyridine and an α-halogenated carbonyl compound in ethanol (B145695) without catalysts. e3s-conferences.org The general mechanism for generating imidazopyridines typically involves two sequential steps: the initial creation of a pyridinium (B92312) salt intermediate, followed by subsequent in situ cyclization. e3s-conferences.org

Overview of Established Imidazopyridine Synthetic Methodologies

Numerous synthetic techniques have been established for imidazopyridines, encompassing condensation tandem reactions, multicomponent reactions, oxidative coupling, hydroamination, and amine oxygenation. e3s-conferences.org A traditional strategy involves the condensation reaction of 2-aminopyridines with α-haloketones, a process that has been optimized to yield imidazopyridines with high purity. mdpi.com For instance, the reaction of 2-aminopyridine with α-bromo/chloroketones can proceed efficiently without the need for a catalyst or solvent. bio-conferences.org

Transition-Metal-Catalyzed Synthetic Routes to Imidazopyridines

Transition-metal catalysis plays a significant role in the synthesis of imidazopyridines, offering efficient and regioselective routes. Various metal catalysts have been employed, including copper, palladium, silver, iron, and scandium triflate. mdpi.combio-conferences.orgorganic-chemistry.orgnih.govnih.govplos.orgnih.govbeilstein-journals.orgnih.govacs.org

Key examples of transition-metal-catalyzed syntheses include:

Copper-catalyzed reactions: Copper catalysts, such as CuI, Cu(OTf)₂, and CuSO₄, are frequently used. For instance, a copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines can be achieved from 2-aminopyridines and acetophenones. organic-chemistry.org A mixed Cu(I)-Cu(II) system generated in situ has been used in eco-friendly multicomponent cascade reactions involving heterocyclic amidine, aldehyde, and alkyne. organic-chemistry.org Copper-promoted regioselective intermolecular diamination of ynamides also provides imidazo[1,2-a]pyridines. acs.org

Palladium-catalyzed reactions: Palladium catalysts, such as Pd(OAc)₂ and Pd(dppf)Cl₂, are utilized for various transformations, including C-N coupling, amination, and cyclization. nih.govbeilstein-journals.org A notable example is the Pd(OAc)₂-catalyzed synthesis of 3-vinylimidazo[1,2-a]pyridines via 1,2-H shift of Pd-carbene complexes. nih.gov Palladium-catalyzed Suzuki coupling reactions are also integrated into multi-step syntheses of imidazopyridine derivatives. plos.orgnih.gov

Iron-catalyzed reactions: Iron(III) chloride (FeCl₃) has been identified as a superior catalyst for cascade reactions combining nitroolefins with 2-aminopyridines. bio-conferences.orgorganic-chemistry.org Iron-catalyzed denitration reactions enable the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org

Advanced One-Pot Synthesis Techniques for this compound and Related Compounds

One-pot synthesis techniques are highly valued for their efficiency, reducing reaction times and simplifying purification processes. e3s-conferences.orgmdpi.commdpi.comnih.govplos.orgnih.govnih.govresearchgate.net These methods are particularly relevant for synthesizing complex scaffolds like imidazopyridines.

Examples of advanced one-pot synthetic routes include:

Microwave-assisted synthesis: Microwave irradiation can significantly enhance reaction rates and efficiency. A single-pot synthesis of imidazopyridines has been achieved via a condensation reaction among pyridine (B92270), substituted bromoacetophenones, and ammonium (B1175870) acetate (B1210297) under microwave assistance, leading to good yields. e3s-conferences.org

Multicomponent one-pot approaches: A three-component approach employing FeCl₃ as a catalyst under microwave irradiation has been reported for the synthesis of 2H-chromene-based imidazopyridine derivatives. mdpi.com

Catalyst-free one-pot methods: High-yield one-pot syntheses of tri-substituted-condensed-imidazopyridines have been developed without the need for a catalyst during the cyclization step, often followed by a Suzuki coupling reaction. plos.orgnih.govresearchgate.net

Groebke-Blackburn-Bienaymé (GBB) reaction: As a one-pot multicomponent procedure, the GBB reaction is a cost-effective and efficient method for synthesizing 3-aminoimidazo[1,2-a]pyridines, which are key structural components of drugs like this compound, Saripidem, and Alpidem (B1665719). nih.gov

Structure-Activity Relationship (SAR) Investigations of this compound and Imidazopyridine Derivatives

This compound is recognized as a drug within the imidazopyridine family, sharing structural and functional similarities with other non-benzodiazepine hypnotics like zolpidem and alpidem, suggesting its potential for sedative and anxiolytic effects. wikipedia.orgmdpi.comresearchgate.netontosight.ai The imidazopyridine scaffold is a "privileged" structure in medicinal chemistry due to its diverse biological activities and its presence in numerous marketed drugs. mdpi.comontosight.aimdpi.compatsnap.com

Identification of Key Structural Determinants for this compound's Molecular Activity

Structure-Activity Relationship (SAR) investigations of this compound and other imidazopyridine derivatives are crucial for understanding their molecular activity and for guiding the design of new compounds with improved efficacy. The unique structural characteristics of the imidazopyridine ring facilitate its interaction with various enzymes and receptors through weak interactions, leading to a wide range of biological and pharmacological effects. e3s-conferences.org

General SAR studies on imidazo[1,2-a]pyridine (B132010) derivatives often focus on modifications at the 2-, 3-, 6-, and 8-positions of the core scaffold to optimize biological profiles. mdpi.comresearchgate.netacs.orgacs.orgtandfonline.comrjdentistry.comresearchgate.net

Key findings from SAR investigations of imidazopyridine derivatives, which are relevant to understanding this compound's activity, include:

Substitutions at various positions: Varying groups at the 3- and 6-positions of imidazo[1,2-a]pyridines has been explored to identify potent inhibitors for targets like PI3Kα. acs.org Similarly, modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring have been investigated to design PI3Kα inhibitors, with specific compounds showing nanomolar potency. tandfonline.com

Influence of specific functional groups: The presence of halogen groups at the ortho position of an attached aromatic ring and the presence of a cyclohexylamine (B46788) group have been shown to be important for certain activities, such as phytotoxicity. acs.org The isocyanide group in multicomponent reactions has also been identified as influencing phytotoxic activity. acs.org

Molecular docking and in silico analysis: Computational approaches, such as molecular docking, are employed to predict how imidazopyridine compounds bind to active sites of target proteins, like Phospholipase A₂ (PLA₂), and to identify favorable interactions, such as π-π stacking. plos.org This in silico analysis, coupled with in vitro validation, helps in understanding the mode of action and guiding further optimization of biological activity based on identified SARs. plos.org

While specific detailed SAR data solely for this compound is less extensively detailed in general overviews, its classification alongside zolpidem and alpidem strongly implies that similar structural features contributing to GABAergic modulation or other anxiolytic/sedative pathways are critical for its activity. Ongoing research continues to explore the diverse pharmacological potential of imidazopyridines, with SAR studies providing a clear framework for developing new drugs. ontosight.aipatsnap.com

Impact of Substituent Derivatization on Receptor Binding and Functional Modulation

The imidazopyridine scaffold, central to this compound's structure, allows for extensive derivatization, which significantly impacts its receptor binding and functional modulation ijarst.in. The introduction of various substituents, including alkyl, aryl, halogen, or heterocyclic groups, can modulate a compound's potency, selectivity, and pharmacokinetic properties ijarst.in. For imidazo[1,2-a]pyridine compounds, structural modifications, particularly with aromatic and amide groups, have been found to be crucial for their effects as α1-GABAA receptor positive allosteric modulators (PAMs) mdpi.com.

Research on imidazopyridine derivatives, including those related to this compound, indicates that specific substituent positions on the imidazopyridine ring and attached aromatic rings play a vital role in binding affinity and activity. For instance, studies on α1-GABAA receptor PAMs suggest that:

Small groups or electropositivity at the C6 position of the imidazo[1,2-a]pyridine ring can enhance activity. mdpi.com

Bulky, negatively charged, or hydrophobic groups at the C4' position of the phenyl ring are favorable. mdpi.com

Negatively charged groups at the C2' position of the phenyl ring are beneficial. mdpi.com

Hydrophilic groups at the C3 position of the imidazo[1,2-a]pyridine core are important. mdpi.com

A 3-methylamide group at the C3 position of the imidazo[1,2-a]pyridine core can act as hydrogen bond donors (HBDs) or acceptors (HBAs). mdpi.com

HBDs at the para-position of the phenyl ring at the C4' position are also important. mdpi.com

These findings highlight that precise substituent placement and their physicochemical properties are critical for optimizing the interaction with target receptors.

Elucidation of Pharmacophoric Features Essential for this compound's Profile

The pharmacophoric features essential for the activity of imidazopyridine derivatives, including this compound, are primarily defined by their interaction with relevant biological targets, such as the GABAA receptor. For compounds like zolpidem and its analogues, which share structural similarities with this compound, three key pharmacophores have been identified for their selective interaction with α1-containing GABAA receptors: an imidazopyridine core, an amide moiety, and an aromatic ring mdpi.com.

Detailed analyses, including 3D-QSAR models, molecular docking, and pharmacophore models, have further elucidated these critical features. The imidazole (B134444) ring, a common skeleton in these compounds, often forms π-π stacking interactions with aromatic residues like Phe77 (γ1) in the binding pocket mdpi.com. The side chain of the acylamino group (e.g., the dimethylamide or propanamide moiety in this compound and its analogues) is often involved in hydrophobic interactions with surrounding amino acid residues mdpi.com. Additionally, a crucial hydrogen bond can be formed by the carbonyl group of the amide moiety with key residues like Ser205 mdpi.com. The presence of hydrogen bond acceptor (HBA) features, such as a fluorine atom at the para-position of the phenyl ring, can also contribute to hydrogen bonding interactions with residues like Ser206 mdpi.com. These interactions collectively define the pharmacophoric requirements for effective receptor binding and subsequent functional modulation.

Molecular Design and Chemical Space Exploration

Rational Design Principles for this compound Analogues

Rational drug design, which begins with knowledge of a biological target, aims to design small molecules that interact optimally with that target to produce a desired therapeutic effect slideshare.netnih.gov. This approach involves analyzing the structures of active molecules and known targets, then designing new molecules predicted to specifically fit the target slideshare.net. For this compound analogues, which are part of the imidazopyridine family, rational design principles leverage the understanding of their pharmacophoric features and structure-activity relationships (SAR) to create compounds with enhanced potency, selectivity, and desired biological profiles slideshare.netrjpdft.com.

Key principles in the rational design of this compound analogues include:

Structure-Based Design: Utilizing the three-dimensional structure of the target, or at least its pharmacophore, to guide the design of new inhibitors 182.160.97. This involves understanding the binding forces, such as ionic interactions, hydrogen bonding, hydrophobic interactions, and van der Waals interactions, between the active site and the ligand 182.160.97.

Pharmacophore Modeling: Identifying and leveraging the critical chemical groups and their spatial orientation essential for binding and activity mdpi.com182.160.97. As identified for imidazopyridine α1-GABAA receptor PAMs, this includes the imidazopyridine core, amide moiety, and aromatic ring, along with specific substituent characteristics mdpi.com.

Analog Design (Bioisosterism): Modifying the existing this compound structure or a lead compound to prepare new molecules with similar chemical and biological properties, or improved ones rjpdft.com. This often involves making systematic structural modifications and analyzing their impact on biological activity through SAR studies slideshare.netrjpdft.com.

Computational Tools: Employing in silico methods, such as molecular docking, 3D-QSAR, and molecular dynamics simulations, to predict binding affinities, analyze interaction patterns, and explore chemical space more efficiently mdpi.comnih.govnih.govacs.org. These tools help in optimizing substituents and identifying promising analogue candidates before synthesis.

The goal of these rational design efforts is to develop analogues with improved therapeutic properties by systematically modifying the imidazopyridine scaffold based on a deep understanding of its interactions with biological targets slideshare.net.

Diversity-Oriented Synthesis for Imidazopyridine Chemical Libraries

Diversity-Oriented Synthesis (DOS) has emerged as a powerful strategy for generating chemical libraries rich in structurally diverse imidazopyridine derivatives, enabling the rapid exploration of chemical space for identifying lead compounds with favorable pharmacological properties ijarst.inresearchgate.net. This approach contrasts with traditional linear synthesis by aiming to maximize molecular diversity through the incorporation of diverse building blocks and reaction pathways ijarst.in.

For imidazopyridine chemical libraries, several synthetic strategies are employed within the DOS framework:

Condensation Reactions: A common and versatile method involving the condensation of α-bromocarbonyl compounds with 2-aminopyridine derivatives, or aromatic aldehydes/ketones with amidines/guanidines ijarst.inresearchgate.netmdpi.com. The choice of reaction conditions and catalysts can influence the efficiency and selectivity, leading to diverse molecular architectures ijarst.in.

Multicomponent Reactions (MCRs): These reactions involve three or more starting materials reacting convergently in a one-pot process to yield an adduct, offering high efficiency, simplicity, and atom and step economy frontiersin.org. The Groebke–Blackburn–Bienaymé multicomponent reaction (GBB-3CR), involving 2-aminopyridines, aldehydes, and isocyanides, is a widely exploited protocol for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridine derivatives nih.govacs.orgresearchgate.netthieme-connect.com. This modular nature allows for significant structural variations by changing the input components frontiersin.orgnih.gov.

Cyclization Processes: Intramolecular cyclization of suitable precursor molecules bearing the necessary functionalities is another valuable strategy for constructing imidazopyridine derivatives ijarst.inmdpi.com.

Functional Group Modifications: The introduction of various substituents (alkyl, aryl, halogen, heterocyclic groups) to the imidazopyridine scaffold allows for extensive exploration of structure-activity relationships ijarst.in.

Palladium-Catalyzed Cross-Coupling Reactions: Efficient synthesis of diversely polysubstituted imidazo[1,2-a]pyridines can be achieved through sequences involving consecutive palladium-catalyzed cross-coupling reactions, such as Hirao coupling and direct C-H arylation exlibrisgroup.comnih.govacs.org. These reactions enable the introduction of a wide variety of substituents at different positions of the imidazopyridine core exlibrisgroup.comnih.govacs.org.

These diverse synthetic methodologies collectively contribute to the generation of extensive imidazopyridine chemical libraries, facilitating comprehensive SAR studies and lead optimization campaigns ijarst.in.

Preclinical Research Methodologies and Findings

In Vitro Pharmacological Profiling of Necopidem

In vitro studies are crucial for understanding the molecular and cellular mechanisms through which a compound exerts its effects. For this compound, given its classification as a GABAA receptor agonist, profiling would typically focus on its interaction with these inhibitory ligand-gated ion channels.

Receptor binding assays are fundamental for quantifying the affinity of a compound for its target receptors. This compound, as an imidazopyridine, is generally understood to act as a GABAA receptor agonist wikipedia.orgnih.govresearchgate.net. These receptors are pentameric ligand-gated ion channels that contain distinct binding sites for GABA and allosteric modulators, including nonbenzodiazepines like imidazopyridines wikipedia.orgdovepress.comnih.gov. While imidazopyridines like zolpidem exhibit high affinity for GABAA receptors containing the α1 subunit, specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound itself were not detailed in the available literature nih.gov. Such assays would typically involve radioligand displacement studies to determine the compound's binding potency to various GABAA receptor subtypes.

Functional assays are employed to assess the biological consequence of receptor binding, particularly the activation of ion channels. GABAA receptors, upon activation by agonists, facilitate the influx of chloride ions (Cl^-^) into the cell, leading to hyperpolarization and an inhibitory effect on neuronal activity wikipedia.orgdovepress.comsandiego.edu. Functional assays, such as those measuring chloride ion flux, are commonly used to demonstrate the agonistic activity of compounds on GABAA receptors sandiego.edufrontiersin.org. While this compound's classification as a GABAA receptor agonist implies its ability to activate these receptors and promote chloride influx, specific detailed results from functional assays for this compound were not available in the provided information.

Electrophysiological recordings, such as patch-clamp techniques, provide direct measurements of ion channel activity in cellular models evotec.comfrontiersin.orgmdpi.commdpi.combiorxiv.org. These methods allow for the precise characterization of current flow across the cell membrane in response to drug application. For GABAA receptor agonists, electrophysiological studies would typically demonstrate the potentiation of GABA-induced chloride currents sandiego.edunih.gov. While such recordings are integral to understanding the precise modulatory effects of GABAA receptor ligands, specific electrophysiological data pertaining directly to this compound's effects on chloride currents in cellular models were not found in the search results.

Cell-based assays are versatile tools in preclinical research, offering insights into various cellular responses to drug candidates, including mechanism of action, proliferation, and cytotoxicity nih.govaccelevirdx.comdatabiotech.co.ilresearchgate.net. These assays can provide substantive information on cellular events by monitoring reporter signals, morphological changes, and phenotypic profiling nih.gov. For a compound like this compound, which targets GABAA receptors, cell-based assays could be used to observe downstream cellular effects beyond direct receptor activation, such as changes in neuronal excitability or signaling pathways. Although cell-based assays are widely utilized in drug discovery and development, specific detailed findings from cell-based assays focusing solely on this compound's cellular responses were not provided in the available information.

Cell-Based Assays for Studying this compound's Cellular Responses

In Vivo Preclinical Models for Pharmacological Evaluation

In vivo preclinical models are essential for evaluating the pharmacological effects of compounds in a living organism, providing a more complex and physiologically relevant context than in vitro studies innoserlaboratories.comprobiocdmo.comnih.govd-nb.info. Given that this compound is classified as an anxiolytic wikipedia.orgnih.govacs.org, its in vivo pharmacological evaluation would typically involve animal models designed to assess anxiolytic-like activity. Common preclinical models for evaluating anti-anxiety drugs include tests that measure exploratory activity, time spent in open or brightly lit areas, and avoidance behavior slideshare.net. These models aim to mimic aspects of anxiety and allow for the assessment of a compound's potential to alleviate such behaviors. While this compound's anxiolytic classification implies its evaluation in such models, specific detailed findings or data from in vivo preclinical studies conducted with this compound were not provided in the available information.

Application of Behavioral Neuroscience Paradigms for Central Nervous System Modulation

Use of Animal Models in Drug Discovery and Development Research

Animal models play a fundamental role in preclinical drug discovery and development, serving as a critical step before human clinical trials. drugdiscoverytrends.comtaconic.com These models, predominantly mice and rats, are utilized to assess the safety and efficacy of potential therapeutic agents and to advance the understanding of disease mechanisms. drugdiscoverytrends.comtaconic.comnih.gov Despite their importance, animal models have inherent limitations in fully predicting human physiological responses due to species-specific differences in metabolism, organ function, and immune responses. drugdiscoverytrends.comtaconic.comemulatebio.comdrugtargetreview.com

While this compound is recognized as an imidazopyridine with potential sedative and anxiolytic effects, similar to other nonbenzodiazepine hypnotics, specific detailed research findings on its use in animal models for drug discovery and development, including comprehensive efficacy or safety studies, are not widely published. wikipedia.orgiiab.me

Preclinical Pharmacokinetics of Imidazopyridine Compounds

Pharmacokinetics (PK) describes how a drug behaves within the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). criver.comwuxiapptec.com These studies are essential in preclinical development to predict drug behavior in humans, optimize dosing regimens, and assess potential safety concerns. criver.combioivt.com

Absorption, Distribution, Metabolism, and Excretion Studies in Animal Models

For imidazopyridine compounds in general, in vivo ADME studies are conducted using radiolabeled compounds in animal models (rodents and non-rodents) to provide quantitative information on the rate and extent of metabolism, routes of excretion, and circulating metabolites. criver.comwuxiapptec.combioivt.comevotec.com These studies are crucial for understanding drug disposition and informing toxicology studies. criver.comwuxiapptec.com

However, specific detailed data tables and research findings concerning the absorption, distribution, metabolism, and excretion of this compound itself in animal models are not available in the public domain based on current searches. While other imidazopyridine derivatives have undergone ADME analysis, revealing varied pharmacokinetic profiles, including limitations related to solubility and metabolic stability gettysburg.eduwuxiapptec.comwikidoc.orgchemeurope.com, specific data for this compound is not documented.

Computational and Theoretical Investigations

Quantum Chemical and Molecular Modeling Approaches

Quantum chemical and molecular modeling techniques offer detailed atomic and electronic insights into chemical compounds, crucial for predicting their reactivity and interactions.

Density Functional Theory (DFT) for Electronic and Structural Characterization

Density Functional Theory (DFT) is a widely utilized quantum chemical method for investigating the electronic and structural characteristics of molecules. For imidazo[1,2-a]pyridine (B132010) derivatives, which include Necopidem, quantum computational studies have been performed using the B3LYP level of theory with the 6-31G++(d,p) basis set. acs.org These calculations are instrumental in exploring density functional theory-based chemical reactivity parameters and the HOMO-LUMO (Highest Occupied Molecular Orbital – Lowest Unoccupied Molecular Orbital) energy gap. acs.org The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

While specific numerical data for this compound's DFT characterization were not detailed in the available literature, such studies typically yield parameters as shown in the conceptual table below:

Table 1: Conceptual DFT Parameters for this compound

| Parameter | Description | Typical Unit |

| Total Energy | Ground state energy of the molecule | Hartree |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | eV |

| HOMO-LUMO Energy Gap | Difference between LUMO and HOMO energies | eV |

| Dipole Moment | Measure of molecular polarity | Debye |

| Atomic Charges | Charge distribution on individual atoms | e |

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems and their interactions. mdpi.commdpi.com For imidazo[1,2-a]-pyridine derivatives, including analogues of this compound, MD simulations are employed to investigate compound-target interactions and assess the stability of compounds within biological binding pockets. austinpublishinggroup.comresearchgate.netmdpi.com These simulations provide dynamic structural information on biomacromolecules and energetic insights into protein-ligand interactions, which are crucial for understanding structure-function relationships and guiding drug discovery. nih.gov Compounds exhibiting higher docking scores and better predicted activities in initial virtual screening stages are often further validated through MD simulations to confirm their stability in the binding pocket. mdpi.com

Chemoinformatics and In Silico Drug Discovery Strategies

Chemoinformatics and in silico drug discovery strategies leverage computational methods to analyze chemical information, predict molecular properties, and identify potential drug candidates.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are ligand-based computational methods that establish mathematical relationships between a compound's structural features and its biological activity or physicochemical properties. meilerlab.orgresearchgate.net These models are vital for predicting the behavior of untested chemical compounds and for rational drug design. researchgate.net For imidazo[1,2-a]-pyridine derivatives, including this compound, 3D-QSAR models have been developed to clarify pharmacological essentiality and explore novel active compounds. mdpi.com QSAR/QSPR studies are often oriented towards developing models that support virtual screening for promising drug candidates. frontiersin.org

Table 2: Conceptual QSAR/QSPR Descriptors and Predicted Properties for this compound Analogues

| Descriptor Type | Example Descriptors | Predicted Property/Activity |

| Physicochemical | LogP (lipophilicity), Molecular Weight, H-bond Donors/Acceptors | Absorption, Distribution |

| Electronic | HOMO/LUMO energies, Dipole Moment, Polar Surface Area | Reactivity, Binding Affinity |

| Steric | Molecular Volume, Shape Descriptors | Receptor Fit |

| Topological | Connectivity Indices, Wiener Index | Boiling Point, Toxicity |

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening (VS) is a cornerstone in the drug discovery pipeline, allowing for the computational assessment of large compound libraries to identify potential active molecules. nih.govmdpi.com Ligand-based virtual screening (LBVS) is particularly useful when the three-dimensional structure of the biological target is unknown, relying instead on the structural information and physicochemical properties of known active molecules. mdpi.comcam.ac.uk For imidazo[1,2-a]pyridine scaffolds, including this compound, virtual screening has been performed to ascertain in silico selectivity and binding affinities against various biological targets. acs.org This involves analyzing drug-likeness properties using established rules such as Lipinski's Rule of Five, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) descriptors. acs.org

Table 3: Conceptual Drug-Likeness Parameters for this compound (from Virtual Screening)

| Parameter | Threshold (Lipinski's Rule of Five) | This compound (PubChem CID: 3047786) |

| Molecular Weight | < 500 Da | 363.505 g/mol wikipedia.org |

| XLogP3 (Lipophilicity) | < 5 | 4.1 nih.gov |

| Hydrogen Bond Donors | < 5 | (Calculated from structure) |

| Hydrogen Bond Acceptors | < 10 | (Calculated from structure) |

Note: The values for this compound are based on PubChem data. wikipedia.orgnih.gov Hydrogen bond donors/acceptors would typically be calculated during computational analysis.

Pharmacophore Development and Validation

Pharmacophore models represent the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target and to elicit a biological response. cam.ac.uk For imidazo[1,2-a]-pyridine derivatives, which include this compound and its analogues, pharmacophore models have been developed to understand their selective interaction with α1-containing GABAA receptors. mdpi.com These models identify key features, such as an imidazopyridine core, an amide moiety, and an aromatic ring, as crucial for pharmacological action. mdpi.com The reliability and predictive power of these pharmacophore models are often validated through integration with 3D-QSAR and molecular docking results. mdpi.com This multi-pronged computational approach ensures a robust understanding of the structural requirements for activity and guides the design of new compounds with improved properties. mdpi.com

Compound Names and PubChem CIDs

While general principles and methodologies of systems biology, network pharmacology, multi-omics data integration, and pathway prediction are extensively discussed in the literature mdpi.comarxiv.orgiaees.orgnih.govarcjournals.orgmdpi.commdpi.comarxiv.orgnih.govelifesciences.orgnih.gov, there is no specific information linking this compound to these advanced computational analyses. The search results primarily characterize this compound as a drug in the imidazopyridine family, related to zolpidem and alpidem (B1665719), and note its nonbenzodiazepine classification with potential sedative and anxiolytic effects due to structural similarity to other nonbenzodiazepine hypnotics iiab.mewikipedia.org. Its chemical identifiers, including its PubChem CID, are available iiab.menih.gov.

Therefore, a comprehensive article adhering strictly to the requested outline and focusing solely on this compound's computational and theoretical investigations, systems biology, and network pharmacology aspects with detailed research findings and data tables cannot be generated from the provided information.

Emerging Research Avenues and Future Outlook

Exploration of Novel Imidazopyridine Derivatives and Scaffolds beyond Necopidem

Beyond this compound, research into novel imidazopyridine derivatives is extensive, exploring various isomeric forms such as imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine, each presenting unique properties and synthetic challenges. mdpi.comresearchgate.nettheses.czmdpi.com These compounds are being investigated for a wide array of therapeutic applications:

Kinase Inhibition: Imidazopyridines are actively explored as inhibitors for various kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Interleukin-1 Receptor Associated Kinase (IRAK), Fms-like Tyrosine Kinase 3 (FLT3), Colony-Stimulating Factor 1 Receptor (CSF1R), Cyclin-Dependent Kinase 2 (CDK2), Aurora B, and Mitogen-Activated Protein Kinase-Activated Protein Kinase 1 (MSK1). rsc.orgmdpi.comnih.govchemicalbook.comacs.orgresearchgate.net For instance, certain imidazo[1,2-a]pyridines have demonstrated potent PDGFR activity, with ongoing efforts to enhance their selectivity. nih.gov Similarly, 7-fluoro-imidazo[1,2-a]pyridine is employed in pharmaceutical compositions to inhibit IRAK and FLT3 enzymes, particularly in cancer therapy. chemicalbook.com

PD-1/PD-L1 Antagonism: Imidazopyridine scaffolds have been strategically designed as PD-L1 dimerizers, showing inhibitory activity against the PD-1/PD-L1 interaction. Structure-activity relationship (SAR) studies have elucidated the critical role of substituents and linker lengths in determining potency. For example, compound 9j, an imidazopyridine derivative, exhibited an IC50 of 1.8 μM against PD-L1 dimerization, a potency attributed to its extended biphenyl (B1667301) moiety and an optimized linker enabling additional π-stacking interactions. nih.govacs.org

Phospholipase A2 (PLA2) Inhibition: Novel tri-substituted-condensed-imidazopyridines have been synthesized and identified as inhibitors of snake venom Phospholipase A2 (PLA2). A notable example is 1-(2-Methyl-8-naphthalen-1-yl-imidazo [1,2-α]pyridine-3-yl)-ethanone (compound 3f), which demonstrated significant inhibitory activity with an IC50 value of 14.3 μM, comparable to nimesulide. plos.orgresearchgate.netresearchgate.net

Central Nervous System (CNS) Disorders: Beyond their anxiolytic properties, imidazopyridines are under investigation as modulators for various CNS dysfunctions, including Parkinson's disease, Alzheimer's disease, depression, schizophrenia, and sleep disorders. This involves targeting enzymes such as β-secretase, γ-secretase, Fatty Acid Amide Hydrolase (FAAH), and Leucine-Rich Repeat Kinase 2 (LRRK2), as well as receptors like GABA-A, histamine (B1213489) H3, serotonin (B10506) 5-HT3, 5-HT4, 5-HT6, dopamine (B1211576) D4, and adenosine (B11128) A2A. mdpi.combio-conferences.orgresearchgate.nettheses.czacs.org New imidazopyridine derivatives have also shown promise as potent agonists for cannabinoid receptors, exhibiting tunable selectivity and the ability to penetrate the CNS. researchgate.net

Anticancer Activities: Numerous imidazopyridine derivatives display significant antiproliferative activity against various cancer cell lines, including MOLM-13, MV4-11, MCF-7, HT-29, and B16F10. nih.govrsc.orgmdpi.comresearchgate.net Compounds featuring specific substituents, such as nitro groups or difluorophenyl moieties, have demonstrated high cytotoxicity. nih.gov

Advanced Methodologies for Mechanistic Elucidation of this compound's Action

This compound's sedative and anxiolytic effects are believed to stem from its structural resemblance to other nonbenzodiazepine hypnotics and its activity as a GABA-A receptor agonist. wikipedia.orgiiab.meacs.org The mechanistic understanding of this compound and other imidazopyridines is increasingly being advanced through sophisticated methodologies:

In Silico Mode-of-Action Analysis: Computational approaches are routinely employed to predict potential protein targets and assess binding affinities. For instance, in silico analysis accurately predicted PLA2 as a target for novel imidazopyridine derivatives, a prediction subsequently validated by in vitro assays and molecular docking studies that confirmed strong binding to the active site. plos.orgresearchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations: These computational techniques are crucial for visualizing and comprehending the intricate interactions between imidazopyridine compounds and their biological targets. They enable the identification of key residues involved in binding and help explain observed differences in potency and selectivity. plos.orgnih.govnih.govacs.orgresearchgate.netacs.org For example, docking studies for PDGFR inhibitors predicted critical interactions with aspartic acid (ASP-111) or asparagine (ASN-253) within the outer floor of the binding pocket. nih.gov

Cocrystallization: The experimental determination of crystal structures of imidazopyridine compounds in complex with their target proteins provides direct, high-resolution evidence of binding modes and any conformational changes induced upon ligand binding. nih.govacs.org

Structure-Activity Relationship (SAR) Studies: Systematic investigations involving modifications to the imidazopyridine scaffold and its substituents are fundamental to understanding how specific structural alterations influence biological activity and target engagement. nih.govnih.govacs.orgnih.govacs.org

Strategies for Enhancing Selectivity and Specificity of Imidazopyridine Modulators

A primary objective in imidazopyridine research is to enhance selectivity and specificity, thereby minimizing off-target effects and improving the therapeutic index of these compounds. Key strategies include:

Rational Structural Modifications:

Introduction of Constrained Moieties and Halogenation: In the development of PDGFR inhibitors, the incorporation of constrained secondary amines has been shown to improve selectivity. Furthermore, the introduction of fluorine-substituted piperidines has been effective in reducing P-glycoprotein (Pgp) mediated efflux, leading to enhanced bioavailability. nih.gov

Tailored Substituents: The precise nature and position of substituents on the imidazopyridine core or attached side chains significantly influence selectivity. For example, in CSF1R inhibitors, modifications to the benzyl (B1604629) ether substituent have been demonstrated to impact both activity and selectivity against other Receptor Tyrosine Kinase (RTK) family members, including c-KIT, FLT3, and particularly TrkA/B. acs.org The presence of a methyl group on the imidazopyridine ring has also been observed to improve inhibitory activity in certain contexts. nih.govacs.org

Optimized Linker Design: The length and flexibility of linkers connecting the imidazopyridine core to other functional groups can be fine-tuned to achieve optimal fit and specific interactions within the target binding pocket, thereby contributing to enhanced selectivity. nih.govacs.org

Exploitation of Target Differences: For kinase inhibitors, researchers strategically leverage subtle variations in the ATP binding pockets and amino acid sequences among different kinase families to design compounds with highly specific selectivity profiles. nih.gov

Computational Design and Screening: In silico modeling and molecular docking studies are indispensable tools that guide the design of compounds with improved selectivity by predicting and analyzing potential interactions with both desired targets and potential off-target proteins. nih.govnih.govacs.orgresearchgate.netacs.org

Bio-Inspired Synthesis and Green Chemistry Approaches in Imidazopyridine Research

The synthesis of imidazopyridines is a dynamic field, with continuous efforts directed towards developing more efficient, sustainable, and environmentally benign methodologies. mdpi.commdpi.come3s-conferences.orgscienceopen.comtandfonline.comresearchgate.netrsc.org

Green Chemistry Principles:

Mechanochemistry: This solvent-free synthetic approach, involving techniques like manual grinding and vortex mixing, has been successfully applied to the synthesis of 2-phenylimidazo[1,2-α]pyridine, highlighting its atom economy and energy efficiency. scienceopen.com

Advanced Catalysis:

Magnetic Nanocatalysts: Eco-friendly magnetic nanocatalysts, such as Fe3O4@SiO2-ABHA-CuCl, have been developed for highly efficient C–H bond sulfenylation of imidazopyridines. These catalysts operate effectively in green solvents like PEG-400 and exhibit excellent recyclability over multiple cycles. tandfonline.com

Biomass-Derived Catalysts: Novel functionalized cellulose-based catalysts (e.g., Pampas@Si/SO3H) have been successfully employed in the Groebke-Blackburn-Bienaymé (GBB) reaction for the synthesis of imidazopyridine tetracyclic derivatives, offering advantages such as low catalyst loading, short reaction times, and recyclability. researchgate.net

Molecular Iodine Catalysis: An ultrasonication-assisted protocol utilizing molecular iodine as an environmentally benign catalyst in water under aerobic conditions provides an efficient route for synthesizing pharmacologically significant imidazo[1,2-a]pyridine (B132010) scaffolds through three-component coupling reactions. acs.org

Copper Complex-Promoted Methods: Copper complex-promoted synthetic routes are utilized for the efficient and environmentally friendly preparation of specific imidazopyridine derivatives, including 7-fluoroimidazo[1,2-a]pyridine, often resulting in high yields. chemicalbook.com

Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a prominent MCR strategy, facilitating the convenient synthesis of diverse imidazopyridines by allowing high variations in aldehydes, aminopyridines, and isocyanides. This approach is highly atom-economical and conducive to diversity-oriented synthesis. nih.govmdpi.commdpi.comnih.govacs.orgresearchgate.net

Photochemical Synthesis: Light-induced synthetic methodologies have emerged for the preparation of highly functionalized imidazopyridines, including C3-trifluoroethylation and C3-cyanomethylation, often leveraging photocatalytic systems. mdpi.com

One-Pot Synthesis Protocols: Simplified one-pot synthesis methods are continuously being developed to reduce the number of reaction steps and minimize waste generation. Examples include high-yield one-pot syntheses of novel tri-substituted-condensed-imidazopyridines targeting PLA2 plos.orgresearchgate.netresearchgate.net, and the NaIO4/TBHP-promoted (3+2) cycloaddition reaction for C3-carbonylated imidazo[1,2-a]pyridines. rsc.orgresearchgate.net

Q & A

Q. What are the primary pharmacological targets of Necopidem, and how can researchers validate these targets in preclinical models?

- Methodological Answer: this compound’s binding affinity for GABAA receptor subtypes (e.g., α1, α2 subunits) can be validated using radioligand displacement assays in transfected cell lines. In vivo validation involves behavioral tests (e.g., rotarod, elevated plus maze) in rodent models to correlate receptor occupancy with anxiolytic or sedative effects. Dose-response curves and receptor knockout models further confirm specificity .

Q. What experimental models are most appropriate for studying this compound’s effects on the central nervous system (CNS)?

- Methodological Answer: Wistar rats are widely used due to their well-characterized neurobehavioral profiles. Key assays include:

Q. How should researchers design dose-ranging studies for this compound to balance efficacy and toxicity?

- Methodological Answer: Use a staggered dosing protocol starting with sub-therapeutic doses in rodents, followed by incremental increases while monitoring plasma concentrations via LC-MS/MS. Toxicity endpoints include liver enzyme assays (ALT/AST) and histopathological analysis of hepatic tissue. Apply the Hill equation to model dose-response relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity data and in vivo efficacy results for this compound?

- Methodological Answer: Discrepancies may arise from differences in receptor subunit composition between in vitro models (e.g., recombinant receptors) and native tissues. Address this by:

- Conducting ex vivo autoradiography in brain slices to compare receptor occupancy.

- Performing pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for blood-brain barrier penetration and active metabolites.

- Validating findings using conditional knockout mice with tissue-specific receptor deletions .

Q. What methodological considerations are critical when designing longitudinal studies to assess this compound’s chronic effects?

- Methodological Answer: Key factors include:

Q. How can researchers optimize bioanalytical methods for detecting this compound and its metabolites in complex biological matrices?

- Methodological Answer: Use ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for high sensitivity. Validate methods using:

Q. What statistical approaches are recommended for analyzing contradictory data in this compound’s neurobehavioral studies?

- Methodological Answer: Apply Bayesian hierarchical models to account for variability across studies. Use meta-regression to identify moderators (e.g., species, dosing regimen). For conflicting clinical vs. preclinical data, conduct bridging studies with translational endpoints (e.g., PET imaging of receptor occupancy in primates) .

Methodological Frameworks

- For Comparative Studies: Use the PICO framework (Population: e.g., rodent strain; Intervention: this compound; Comparison: Zolpidem/Alpidem; Outcome: EEG spectral power) to structure hypothesis-driven research .

- For Reproducibility: Follow ARRIVE 2.0 guidelines for preclinical studies, including detailed reporting of randomization, blinding, and statistical power calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.